Bienvenue dans la boutique en ligne BenchChem!

2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid

Medicinal Chemistry Building Block Selection Physicochemical Properties

2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (CAS 1258651-10-3) is a synthetic, brominated fused heterocyclic building block comprising a thieno[3,2-c]pyran core substituted at the 2-position with bromine and at the 4-position with an acetic acid side chain. It has the molecular formula C9H9BrO3S and a molecular weight of 277.13 g/mol.

Molecular Formula C9H9BrO3S
Molecular Weight 277.13
CAS No. 1258651-10-3
Cat. No. B2997897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid
CAS1258651-10-3
Molecular FormulaC9H9BrO3S
Molecular Weight277.13
Structural Identifiers
SMILESC1COC(C2=C1SC(=C2)Br)CC(=O)O
InChIInChI=1S/C9H9BrO3S/c10-8-3-5-6(4-9(11)12)13-2-1-7(5)14-8/h3,6H,1-2,4H2,(H,11,12)
InChIKeyINSFFHPIZIBRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-{2-Bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (CAS 1258651-10-3): Procurement-Relevant Identity and Core Characteristics


2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (CAS 1258651-10-3) is a synthetic, brominated fused heterocyclic building block comprising a thieno[3,2-c]pyran core substituted at the 2-position with bromine and at the 4-position with an acetic acid side chain [1]. It has the molecular formula C9H9BrO3S and a molecular weight of 277.13 g/mol . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, offering two distinct reactive handles—the aryl bromide for cross-coupling reactions and the carboxylic acid for amide or ester formation . The thieno[3,2-c]pyran scaffold itself has been recognized as a core structure in synthetic anticancer agents and naturally occurring alkaloids exhibiting antitumor activity across liver, lung, breast, and prostate cancers [2].

Why 2-{2-Bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid Cannot Be Replaced by Generic Thienopyran Analogs


In-class thieno[3,2-c]pyran derivatives cannot be freely interchanged for 2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid because the specific combination of the 2-bromo substituent and the 4-acetic acid side chain uniquely defines its synthetic utility [1]. Removal of the bromine atom (as in the non-brominated analog CAS 1258639-48-3) eliminates the capacity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that enable downstream diversification of the thienopyran scaffold . Replacement of the acetic acid moiety with a methyl group (CAS 57153-43-2) or its absence (CAS 1403485-54-0) removes the carboxylic acid handle required for amide bond formation or bioconjugation . The dual orthogonal reactivity of this compound—aryl bromide for C–C bond formation and carboxylic acid for amide/ester coupling—makes it a strategically distinct building block that cannot be substituted by any single-functional analog .

Quantitative Differentiation Evidence for 2-{2-Bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (CAS 1258651-10-3)


Molecular Weight and Halogen Content Differentiation vs. Non-Brominated Analog

The target compound (CAS 1258651-10-3) possesses a molecular weight of 277.13 g/mol due to the presence of a bromine atom, compared to 198.24 g/mol for the non-brominated analog 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (CAS 1258639-48-3) . This 78.89 g/mol mass increase (39.8% larger) is attributable to the bromine substituent (atomic mass ~79.9 Da) and directly impacts compound handling, solubility, and detection sensitivity in LC-MS workflows [1]. The bromine atom also introduces a characteristic isotopic pattern (¹Br:⁸¹Br ≈ 1:1) that serves as a confirmatory analytical signature.

Medicinal Chemistry Building Block Selection Physicochemical Properties

Dual Orthogonal Reactive Handles vs. Single-Functional Comparators

The target compound uniquely combines an aryl bromide (C-2 position) with a carboxylic acid (C-4 acetic acid side chain) on the thieno[3,2-c]pyran scaffold. In contrast, 2-bromo-4H,6H,7H-thieno[3,2-c]pyran (CAS 1403485-54-0) bears only the bromide (MW 219.10, C7H7BrOS) , while 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (CAS 1258639-48-3) carries only the carboxylic acid (MW 198.24, C9H10O3S) . The dual orthogonal functionality of the target compound permits sequential diversification: first, amide or ester formation via the carboxylic acid, followed by Suzuki, Heck, or Buchwald-Hartwig coupling at the bromide, or vice versa .

Organic Synthesis Library Design Fragment-Based Drug Discovery

Commercial Availability and Purity Benchmarking vs. Closest Analogs

The target compound is catalogued by Enamine LLC (product EN300-89688) at a specified purity of 95% and by Leyan (product 1334418) at 95% purity [1]. The non-brominated analog (CAS 1258639-48-3) is available at 98% purity from Leyan (product 1559949) . The methyl-substituted analog (CAS 57153-43-2) is available at 97% purity from Thermo Scientific . The target compound's 95% purity specification is standard for research-grade building blocks; however, procurement decisions should account for the fact that the brominated analog may require additional purification for sensitive catalytic applications due to potential debromination impurities.

Chemical Procurement Vendor Comparison Purity Specification

Thieno[3,2-c]pyran Scaffold Anticancer Activity: Class-Level Evidence Supporting Scaffold Selection

The thieno[3,2-c]pyran scaffold, which forms the core of the target compound, has demonstrated promising anticancer activity in recent studies. In a 2026 RSC Advances publication, substituted thieno[3,2-c]pyran derivatives 5a and 5n exhibited IC50 values of 13.65 ± 0.32 µM and 13.26 ± 0.32 µM against HepG2 (liver cancer), and 12.35 ± 0.30 µM and 12.36 ± 0.30 µM against A549 (lung cancer) cell lines, respectively [1]. Compound 5e showed an IC50 of 26 µM against LN229 glioma cells. These compounds also demonstrated docking scores of −8.834 to −8.994 kcal mol⁻¹ against liver cancer targets [2]. Notably, no cytotoxicity was observed against non-cancerous HEK293 cells under the same conditions, suggesting a degree of cancer-cell selectivity for the thieno[3,2-c]pyran chemotype [3]. Separately, thieno[3,2-c]pyran-4-one derivatives (compounds 5d and 6c) showed IC50 values in the range of 2.0–2.5 µM against cancer cell lines [4].

Anticancer Research Kinase Inhibition Apoptosis

Optimal Application Scenarios for 2-{2-Bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid Based on Quantitative Differentiation Evidence


Modular Synthesis of Diversified Thieno[3,2-c]pyran Libraries via Sequential Orthogonal Derivatization

The target compound's dual orthogonal reactivity—carboxylic acid at C-4 and aryl bromide at C-2—enables a two-step modular library synthesis. First-stage amide coupling at the acetic acid moiety with diverse amines installs the R1 diversity element. Second-stage Suzuki-Miyaura cross-coupling at the C-2 bromide with aryl/heteroaryl boronic acids introduces the R2 diversity element. This sequential strategy is structurally precluded for single-handle analogs such as 2-bromo-4H,6H,7H-thieno[3,2-c]pyran (CAS 1403485-54-0, Br only) or 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (CAS 1258639-48-3, COOH only) . The bromine atom's presence (ΔMW +78.89 vs. non-brominated analog) also facilitates reaction monitoring by LC-MS via the characteristic Br isotope pattern [1].

Fragment-Based Drug Discovery (FBDD) Employing the Thieno[3,2-c]pyran Pharmacophore

The thieno[3,2-c]pyran scaffold has demonstrated validated anticancer activity with IC50 values of 12.35–13.65 µM against HepG2 and A549 cell lines and docking scores of −8.834 to −8.994 kcal mol⁻¹ against cancer targets [2]. The target compound, with its 277.13 g/mol molecular weight and dual functional handles, is well-suited as a fragment-like starting point for structure-activity relationship (SAR) campaigns. The bromine atom serves as a vector for fragment growth via cross-coupling, while the carboxylic acid enables fragment linking or bioconjugation. The compound's commercial availability at 95% purity from Enamine LLC (EN300-89688) supports rapid procurement for FBDD screening cascades [3].

Synthesis of Spirocyclic and Fused Polycyclic Thienopyran Analogues via Tandem Cyclization Strategies

The target compound can serve as a precursor for spirocyclic thieno[3,2-c]pyran derivatives, a subclass with reported pharmacological activity toward sigma (σ) receptors for psychosis and pain indications [4]. The acetic acid side chain at C-4 provides a handle for intramolecular cyclization, while the C-2 bromide allows subsequent functionalization of the resulting polycyclic scaffold. The combination of both reactive sites on a single building block avoids the need for protecting group strategies that would be required if starting from monofunctional precursors, potentially reducing synthetic step count and improving overall yield.

Anticancer Lead Optimization via C-2 Position SAR Exploration

Given the established anticancer activity of thieno[3,2-c]pyran derivatives (IC50 range 2.0–26 µM across multiple cancer cell lines) [5], the target compound enables systematic exploration of C-2 substituent effects on potency and selectivity. The aryl bromide at C-2 permits late-stage diversification via high-throughput parallel cross-coupling with diverse boronic acids or organometallic reagents. This late-stage functionalization strategy is not accessible with the non-brominated analog (CAS 1258639-48-3) . The documented selectivity of thieno[3,2-c]pyrans against cancer cells over non-cancerous HEK293 cells warrants further investigation using analogs derived from this building block [6].

Quote Request

Request a Quote for 2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.